molecular formula C6H4Na2O2 B1598820 disodium;benzene-1,3-diolate CAS No. 6025-45-2

disodium;benzene-1,3-diolate

Cat. No.: B1598820
CAS No.: 6025-45-2
M. Wt: 154.07 g/mol
InChI Key: CHBGPSMCICHVTB-UHFFFAOYSA-L
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Description

disodium;benzene-1,3-diolate is a chemical compound derived from 1,3-benzenediol, also known as resorcinol. It is a sodium salt form where two sodium ions are associated with one molecule of 1,3-benzenediol. This compound is known for its various applications in chemical synthesis, pharmaceuticals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Benzenediol can be synthesized through several methods:

Industrial Production Methods: Industrial production of 1,3-benzenediol typically involves:

Chemical Reactions Analysis

Types of Reactions: disodium;benzene-1,3-diolate undergoes various chemical reactions, including:

Common Reagents and Conditions:
  • Oxidizing agents : Hydrogen peroxide, potassium permanganate.
  • Reducing agents : Hydrogen gas in the presence of a catalyst.
  • Substitution reagents : Halogens, nitrating agents.
Major Products:
  • Oxidation : Quinones.
  • Reduction : 1,3-cyclohexanedione.
  • Substitution : Halogenated or nitrated derivatives of 1,3-benzenediol.

Mechanism of Action

The mechanism of action of 1,3-benzenediol, sodium salt (1:2) involves its interaction with various molecular targets:

Comparison with Similar Compounds

disodium;benzene-1,3-diolate can be compared with other similar compounds such as:

  • 1,2-Benzenediol (Catechol) : Differentiated by the position of hydroxyl groups on the benzene ring.
  • 1,4-Benzenediol (Hydroquinone) : Known for its use in photographic development and skin lightening products.
  • Phenol : A simpler structure with only one hydroxyl group, used as a disinfectant and in the production of plastics.
Uniqueness:

Properties

IUPAC Name

disodium;benzene-1,3-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2.2Na/c7-5-2-1-3-6(8)4-5;;/h1-4,7-8H;;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBGPSMCICHVTB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Na2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

108-46-3 (Parent)
Record name 1,3-Benzenediol, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006025452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50890610
Record name 1,3-Benzenediol, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50890610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6025-45-2
Record name 1,3-Benzenediol, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006025452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediol, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenediol, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50890610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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